Cyclopentyl(thiophen-3-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentyl group attached to a thiophen-3-ylmethanamine moiety, with a hydrochloride counterion to enhance its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde and cyclopentylamine as the primary starting materials.
Reaction Steps: The reaction involves the formation of an imine intermediate through the condensation of thiophene-3-carboxaldehyde with cyclopentylamine. This intermediate is then reduced to form the final product, cyclopentyl(thiophen-3-yl)methanamine.
Reduction Methods: Common reduction methods include catalytic hydrogenation or the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and soluble in organic solvents.
Industrial Production Methods:
Scale-Up Considerations: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time.
Purification Techniques: Purification is typically achieved through recrystallization or chromatographic methods to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as oximes or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the thiophene ring, leading to the formation of different thiophene derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oximes, amides, and other oxidized derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Different thiophene derivatives with various substituents.
Scientific Research Applications
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclopentyl(thiophen-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:
Cyclopentylmethanamine: Lacks the thiophene ring, resulting in different chemical properties and biological activities.
Thiophen-3-ylmethanamine: Lacks the cyclopentyl group, leading to variations in reactivity and applications.
Other Thiophene Derivatives: Variations in the substituents on the thiophene ring can result in different properties and uses.
Properties
IUPAC Name |
cyclopentyl(thiophen-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQBIRAGLNTDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CSC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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